![molecular formula C7H7N3O4 B13014798 Methyl (2-nitropyridin-3-yl)carbamate CAS No. 175652-25-2](/img/structure/B13014798.png)
Methyl (2-nitropyridin-3-yl)carbamate
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Overview
Description
Methyl (2-nitropyridin-3-yl)carbamate is a chemical compound with the molecular formula C7H7N3O4 and a molecular weight of 197.15 g/mol It is characterized by the presence of a nitro group attached to the pyridine ring and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl (2-nitropyridin-3-yl)carbamate typically involves the reaction of 2-nitropyridine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One method involves the use of dichloromethane as a solvent and diisopropylamine as a base. The reaction mixture is cooled to -13°C, and the reagents are added dropwise. The reaction is allowed to proceed for a specific duration, followed by purification steps to isolate the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on achieving high yields, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2-nitropyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitro derivative.
Reduction: The major product is the corresponding amino derivative.
Substitution: The products depend on the substituent introduced during the reaction.
Scientific Research Applications
Methyl (2-nitropyridin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl (2-nitropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2-nitrophenyl)carbamate
- Methyl (3-nitropyridin-4-yl)carbamate
- Methyl (4-nitropyridin-2-yl)carbamate
Uniqueness
Methyl (2-nitropyridin-3-yl)carbamate is unique due to the specific positioning of the nitro group on the pyridine ring. This positioning can influence its reactivity and biological activity compared to other similar compounds. The presence of the carbamate group also contributes to its stability and ability to interact with various molecular targets .
Biological Activity
Methyl (2-nitropyridin-3-yl)carbamate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
Chemical Structure and Synthesis
This compound belongs to the class of nitropyridine derivatives, which are known for their diverse biological activities. The synthesis typically involves the reaction of 2-nitropyridine with methyl isocyanate, leading to the formation of the carbamate functional group. This compound can be synthesized through various methods, including nucleophilic substitution reactions and coupling reactions with other heterocycles.
1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. In vitro assays demonstrated that this compound exhibits significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
2. Antitumor Activity
The antitumor potential of this compound has been evaluated in several cancer cell lines. In a recent study, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The compound appears to activate caspase pathways, leading to programmed cell death, which is crucial for cancer treatment strategies.
3. Enzyme Inhibition
This compound has shown promising results as an inhibitor of various enzymes. Notably, it exhibits urease inhibition, which is significant for treating urease-related infections and conditions such as urinary tract infections. The IC50 values for urease inhibition were reported at around 5 µM, indicating a strong inhibitory effect.
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against clinical isolates. The results indicated that the compound was effective against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Antitumor Mechanisms
In another investigation, the effects of this compound on MCF-7 cells were analyzed using flow cytometry and Western blotting techniques. The findings revealed that the compound significantly increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, confirming its role in promoting apoptosis in cancer cells.
Research Findings Summary Table
Properties
CAS No. |
175652-25-2 |
---|---|
Molecular Formula |
C7H7N3O4 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
methyl N-(2-nitropyridin-3-yl)carbamate |
InChI |
InChI=1S/C7H7N3O4/c1-14-7(11)9-5-3-2-4-8-6(5)10(12)13/h2-4H,1H3,(H,9,11) |
InChI Key |
CEJAPMJGQRDGRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(N=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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